BenchChemオンラインストアへようこそ!

N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Lipophilicity Membrane permeability ADME optimization

Procure this N-(4-ethylphenyl) quinoline-pyrrolidine-acetamide (CAS 921537-74-8) as a critical tool for HDAC inhibitor SAR. The 4-ethylphenyl substituent provides intermediate electron-donating character (σₚ ≈ –0.15) and moderate lipophilicity (clogP ~4.2–4.5), distinguishing it from halogenated (4-Cl, 4-Br, 2-F) and oxygenated (4-OMe, 4-Ac) congeners. This compound serves as a low-toxicological-risk comparator for in vivo tolerability studies, avoiding aryl-halogen structural alerts. Use alongside 4-H, 4-Cl, 4-Br, 4-OCH₃, and 4-COCH₃ analogs to deconvolute para-substituent electronic effects on HDAC isoform potency and selectivity. Ideal for permeability–potency trade-off assessment in cell-based assays.

Molecular Formula C23H25N3O2
Molecular Weight 375.472
CAS No. 921537-74-8
Cat. No. B2521020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
CAS921537-74-8
Molecular FormulaC23H25N3O2
Molecular Weight375.472
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4
InChIInChI=1S/C23H25N3O2/c1-2-17-8-11-19(12-9-17)24-22(27)16-28-20-7-5-6-18-10-13-21(25-23(18)20)26-14-3-4-15-26/h5-13H,2-4,14-16H2,1H3,(H,24,27)
InChIKeyDOZYYLSQWMMYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921537-74-8): Structural Identity and Physicochemical Baseline


N-(4-Ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921537-74-8) is a synthetic quinoline-based acetamide with molecular formula C₂₃H₂₅N₃O₂ and molecular weight 375.5 g/mol. The compound features a quinolin-8-yloxy core linked via an acetamide bridge to a 4-ethylphenyl group, with a pyrrolidin-1-yl substituent at the quinoline 2-position . This architecture places it within a family of quinoline-pyrrolidine-acetamide analogs explored as histone deacetylase (HDAC) inhibitors, wherein the N-aryl substituent is the primary site of structural variation [1].

Why N-(4-Ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide Cannot Be Interchanged with Its Closest Structural Analogs


Within the 2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide chemotype, the N-aryl substituent governs both target binding and ADME properties. The 4-ethylphenyl group in the target compound is electron-donating (+I effect) and moderately lipophilic, distinguishing it from halogenated analogs (e.g., 4-chloro, 4-bromo, or 2-fluoro derivatives, CAS 921575-74-8, 921884-57-3) that exert electron-withdrawing effects and carry distinct metabolic liabilities, as well as from polar-substituted variants (4-methoxy, 4-acetyl) that alter hydrogen-bonding capacity [1]. In a related quinoline-based HDAC inhibitor series, N-phenylamide zinc-binding group derivatives exhibited uniformly very low HDAC8 inhibition, demonstrating that the N-aryl substituent alone can determine whether the series is active or effectively inactive against the intended target [2]. Generic substitution within this scaffold therefore carries a high risk of abolishing target engagement.

Quantitative Differentiation Evidence for N-(4-Ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921537-74-8)


Lipophilicity-Driven Membrane Permeability Differentiation vs. 4-Methoxy and 4-Acetyl Analogs

The 4-ethyl substituent on the N-phenyl ring provides a calculated logP (clogP) of approximately 4.2–4.5 for the target compound, compared to approximately 3.0–3.3 for the 4-methoxy analog (N-(4-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide) and approximately 2.5–2.8 for the 4-acetyl analog (N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide) . This represents a 10- to 100-fold increase in calculated octanol-water partition coefficient, which is predictive of enhanced passive membrane permeability [1]. The ethyl group achieves this without introducing the metabolic CYP450 oxidation liability associated with benzylic or halogenated substituents present in chlorophenyl and bromophenyl analogs [2].

Lipophilicity Membrane permeability ADME optimization

Electron-Donating Character vs. Electron-Withdrawing Halogenated Analogs: Impact on HDAC Zinc-Binding Group Interaction

The 4-ethyl substituent exerts a positive inductive (+I) effect (Hammett σₚ ≈ –0.15), increasing electron density on the N-phenylacetamide moiety. This contrasts with the 4-chloro (σₚ ≈ +0.23) and 4-bromo (σₚ ≈ +0.23) analogs, which withdraw electron density [1]. In quinoline-based HDAC inhibitor programs, the N-phenylamide group has been investigated as a zinc-binding group (ZBG), but a systematic study demonstrated that this chemotype yields very low HDAC8 inhibitory activity [2]. The electron-donating ethyl group may modulate the electron density at the amide carbonyl oxygen, potentially altering ZBG coordination strength to the catalytic Zn²⁺ ion relative to electron-withdrawing or unsubstituted phenyl analogs [3].

Histone deacetylase inhibition Electronic effects Zinc-binding group

Metabolic Stability Advantage: Absence of Aryl-Halogen CYP450 Liability vs. 4-Chloro and 4-Bromo Analogs

The 4-ethylphenyl group lacks aryl-halogen bonds, eliminating the risk of CYP450-mediated oxidative dehalogenation or formation of reactive arene oxide intermediates associated with the 4-chlorophenyl (CAS 921575-74-8) and 4-bromophenyl analogs [1]. Aryl halides are established structural alerts for cytochrome P450 bioactivation, with para-substituted chlorobenzenes undergoing CYP2E1- and CYP1A2-mediated oxidation to electrophilic epoxides that can form covalent protein or DNA adducts [2]. The 4-ethyl substituent undergoes metabolic oxidation at the benzylic position to a primary alcohol or carboxylic acid, which are typically detoxification rather than bioactivation pathways and are more predictable in lead optimization [3].

Metabolic stability CYP450 metabolism Toxicology risk

Recommended Application Scenarios for N-(4-Ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921537-74-8) Based on Established Differentiation Evidence


HDAC Inhibitor Lead Optimization: SAR Exploration of N-Aryl Substituent Electronic and Steric Effects

The 4-ethylphenyl substituent occupies a distinct position in the N-aryl SAR matrix of quinoline-pyrrolidine-acetamide HDAC inhibitors, providing intermediate electron-donating character (σₚ ≈ –0.15) that cannot be replicated by halogenated or oxygenated analogs [1]. Research groups conducting systematic SAR around HDAC zinc-binding group electronics should procure this compound alongside the 4-H, 4-Cl, 4-Br, 4-OCH₃, and 4-COCH₃ congeners to deconvolute the contribution of para-substituent electronic effects on HDAC isoform potency and selectivity [2].

Cellular Permeability Optimization in Phenotypic Screening Cascades

With a predicted clogP of ~4.2–4.5, the compound falls within the optimal lipophilicity range for passive membrane permeability while avoiding the excessive lipophilicity (clogP >5) that is associated with promiscuous target binding, phospholipidosis risk, and poor aqueous solubility [1]. This makes it a suitable candidate for phenotypic screening programs where balanced permeability and specificity are prioritized over maximal potency alone. Procurement alongside the more polar 4-methoxy and 4-acetyl analogs enables direct assessment of the permeability–potency trade-off in cell-based assays [2].

In Vivo Toxicology and Metabolic Stability Profiling: The 'Clean Metabolite' Comparator

The absence of aryl-halogen structural alerts in the 4-ethylphenyl group positions this compound as a low-toxicological-risk comparator for in vivo tolerability and pharmacokinetic studies [1]. When halogenated analogs (4-Cl, 4-Br, 2-F) show efficacy in cellular models but raise toxicity flags in preliminary in vivo studies, the 4-ethyl analog can serve as a mechanistic probe to distinguish target-driven toxicity from metabolism-driven (off-target) toxicity attributable to reactive halogen metabolites [2]. Procurement of adequate quantities for microsomal stability assays and rodent PK studies is warranted.

Quote Request

Request a Quote for N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.